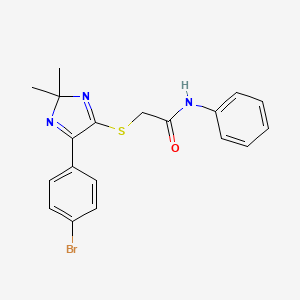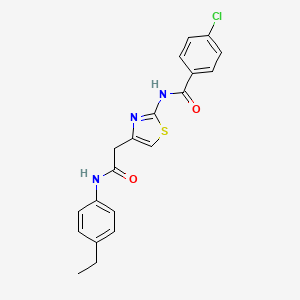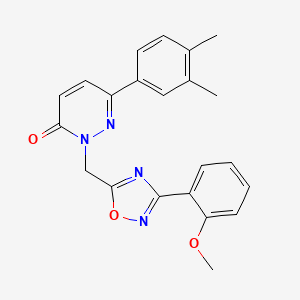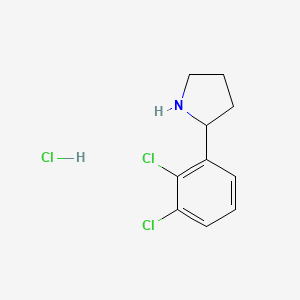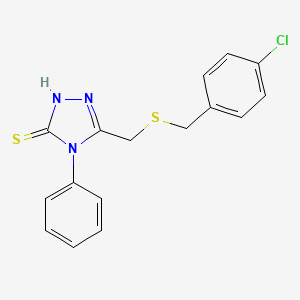
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CBT-TPT) is a synthetic molecule that has been studied for its potential applications in various scientific fields. CBT-TPT is a sulfur-containing heterocyclic compound with a triazole ring and a phenyl group. It has been studied for its potential applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into compounds similar to "5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol" often explores their synthesis pathways and structural characteristics. For example, studies have detailed the synthesis of various 1,2,4-triazole derivatives through reactions involving thiosemicarbazides and isothiocyanates, leading to triazole-thione and thiadiazole derivatives with confirmed molecular structures through X-ray analysis. These processes highlight the versatility of triazole compounds in chemical synthesis and their potential utility in creating more complex molecules (Maliszewska-Guz et al., 2005).
Reactivity and Chemical Properties
The reactivity of triazole derivatives, including those with substituents similar to the specified compound, has been a subject of interest. Studies have been conducted on their electronic characteristics and reactivity, revealing insights into their absorption spectra, electron transitions, and the potential for nucleophilic substitution reactions. This research can inform the development of new compounds with tailored electronic and reactive properties for various applications (Odyntsova, 2016).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c17-13-8-6-12(7-9-13)10-22-11-15-18-19-16(21)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMJLMYELCLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

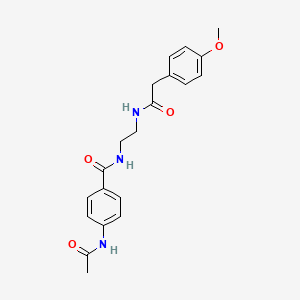
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
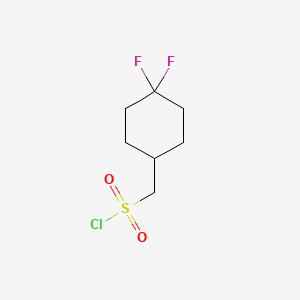
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)
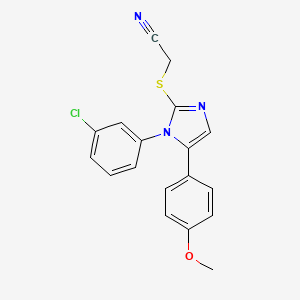
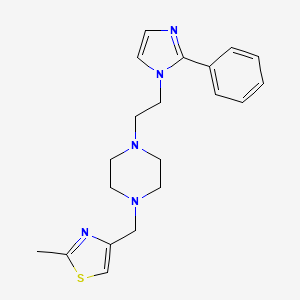
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)
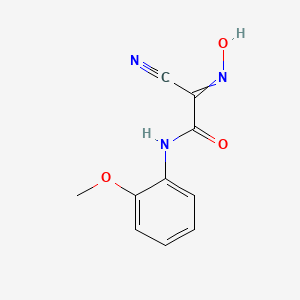
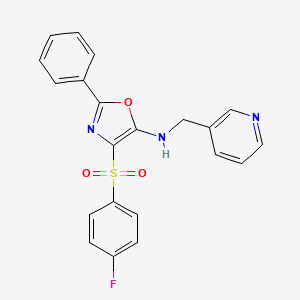
![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
